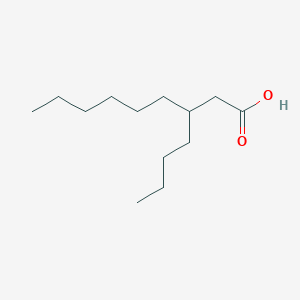
3-Butylnonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-butilnonanoico es un compuesto orgánico con la fórmula molecular C13H26O2. Es un tipo de ácido graso que se caracteriza por una larga cadena de carbono con un grupo ácido carboxílico en un extremo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-butilnonanoico se puede lograr a través de varios métodos. Un enfoque común implica la reacción del ácido nonanoico con butil litio, seguido de la adición de un electrófilo adecuado para introducir el grupo butilo. Las condiciones de reacción típicamente implican bajas temperaturas y una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
En un entorno industrial, el ácido 3-butilnonanoico se puede producir mediante la hidrogenación catalítica de un compuesto precursor, como el 3-butil-1-noneno. Este proceso implica el uso de un catalizador metálico, como paladio o platino, bajo condiciones de alta presión y temperatura para lograr el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-butilnonanoico experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede convertir el grupo ácido carboxílico en una cetona o un aldehído.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los átomos de hidrógeno en la cadena de carbono se pueden sustituir con otros grupos funcionales a través de reacciones con halógenos u otros reactivos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de halogenación a menudo usan reactivos como cloro o bromo bajo luz UV o calor.
Principales productos formados
Oxidación: Cetonas, aldehídos o ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Compuestos halogenados u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
El ácido 3-butilnonanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se puede utilizar para estudiar los efectos de los ácidos grasos en los procesos celulares.
Industria: Se utiliza en la producción de lubricantes, tensioactivos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-butilnonanoico implica su interacción con varios objetivos moleculares y vías. Como ácido graso, puede integrarse en las membranas celulares, afectando su fluidez y función. También puede interactuar con enzimas involucradas en el metabolismo de los lípidos, influyendo en procesos celulares como la producción de energía y la señalización.
Comparación Con Compuestos Similares
Compuestos similares
Ácido nonanoico: Un ácido graso de cadena más corta con propiedades químicas similares.
Ácido butírico: Un ácido graso de cadena más corta con una estructura diferente pero grupos funcionales similares.
Ácido decanoico: Otro ácido graso con una estructura similar pero una longitud de cadena diferente.
Singularidad
El ácido 3-butilnonanoico es único debido a su longitud de cadena específica y la presencia de un grupo butilo, lo que puede influir en su reactividad química y propiedades físicas. Esto lo hace particularmente útil en aplicaciones donde se requieren longitudes de cadena y grupos funcionales específicos.
Propiedades
Número CAS |
651043-17-3 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
3-butylnonanoic acid |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-10-12(9-6-4-2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
Clave InChI |
SBOFSIAVDBUXHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


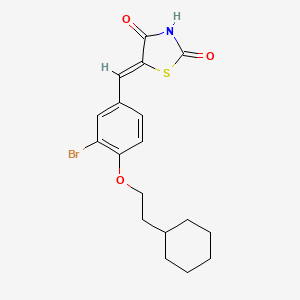
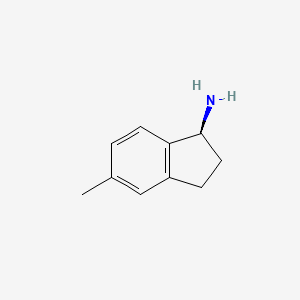

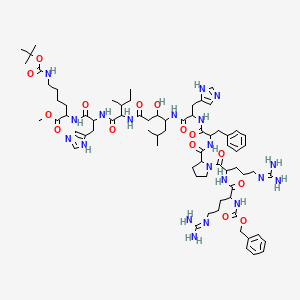

![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
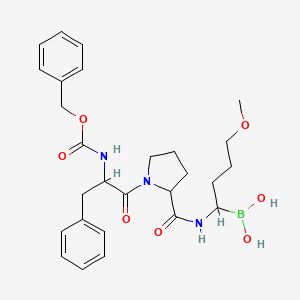
![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)
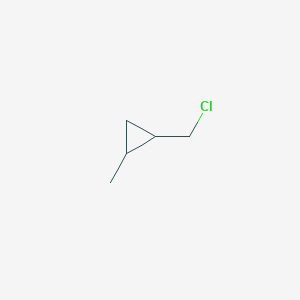
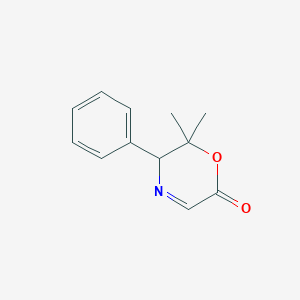
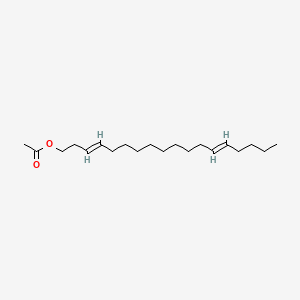
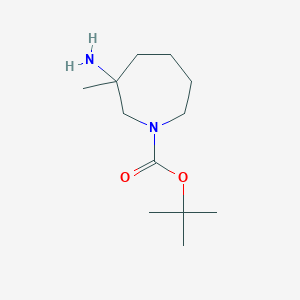
![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
